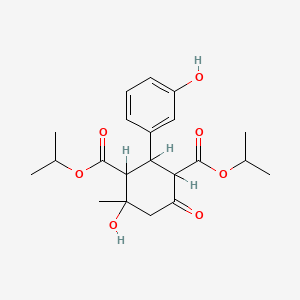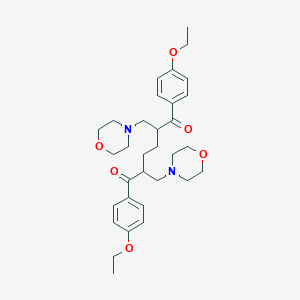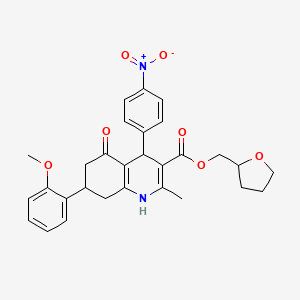![molecular formula C26H24ClN3O2S B11596526 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11596526.png)
2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, a phenyl group, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone core and the subsequent attachment of the chlorobenzyl and phenyl groups. Common reagents used in these reactions include chlorobenzyl chloride, phenyl isothiocyanate, and acetic anhydride. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum-based catalysts, can also enhance the reaction rates and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-bromobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide: Similar structure with a bromobenzyl group instead of a chlorobenzyl group.
2-[3-(2-methylbenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide: Similar structure with a methylbenzyl group instead of a chlorobenzyl group.
Uniqueness
The uniqueness of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C26H24ClN3O2S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S/c1-17-12-13-22(18(2)14-17)28-24(31)15-23-25(32)30(20-9-4-3-5-10-20)26(33)29(23)16-19-8-6-7-11-21(19)27/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
HTALDZFWPWHZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione](/img/structure/B11596443.png)
![3-methyl-4-[4-(pentyloxy)phenyl]-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11596450.png)

![2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11596458.png)
![Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11596464.png)

![5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596485.png)
![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(propan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11596488.png)
![ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596496.png)

![2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11596505.png)
![(5Z)-3-cyclohexyl-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11596509.png)
![N-(4-fluorophenyl)-2-[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11596512.png)
![2-methoxyethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596529.png)
